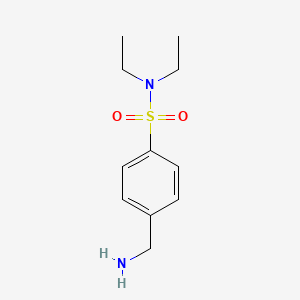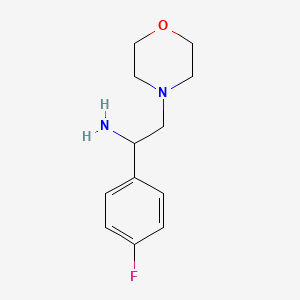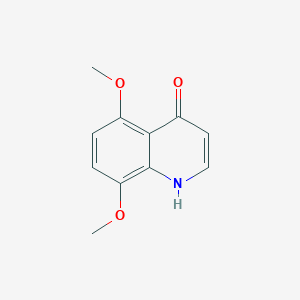
5,8-Dimethoxy-quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-quinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups at the 5 and 8 positions, along with a hydroxyl group at the 4 position, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-quinolin-4-ol can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route . Industrial production methods often employ solvent-free reaction conditions and reusable catalysts to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxy-quinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can yield various hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinolin-4-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,8-Dimethoxy-quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-quinolin-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the hydroxyl group at the 4 position but lacks methoxy groups.
2,4-Dimethoxyquinoline: Contains methoxy groups at different positions.
Quinolin-4-one: An oxidized form of quinoline with a carbonyl group at the 4 position.
Uniqueness: 5,8-Dimethoxy-quinolin-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,8-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
RBGDYSSJLDSZSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=CNC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)

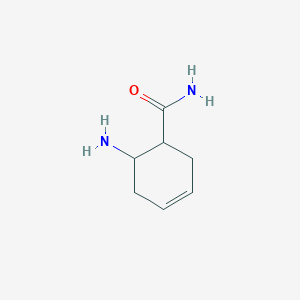
![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)
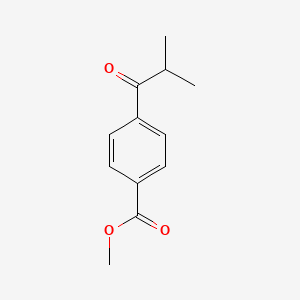




![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
